2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone
Overview
Description
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone, also known as Nifurpirinol, is a synthetic compound that belongs to the nitrofuran family. It has been widely used in veterinary medicine for the treatment of bacterial and protozoal infections in animals. Nifurpirinol has also been extensively studied for its potential use as an antibacterial and antifungal agent in human medicine.
Scientific Research Applications
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, as well as some fungi. This compound has also been studied for its potential use in the treatment of parasitic infections, such as giardiasis and trichomoniasis.
Mechanism of Action
The exact mechanism of action of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is not fully understood. It is believed to work by inhibiting bacterial and fungal nucleic acid synthesis. This compound may also disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animals and humans. It is rapidly absorbed and metabolized in the liver, with the majority of the compound excreted in the urine. This compound has been shown to have no significant effects on blood chemistry, organ function, or reproductive function in animals.
Advantages and Limitations for Lab Experiments
One advantage of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be effective against all bacterial and fungal strains. Additionally, its use in humans is limited due to its potential carcinogenicity.
Future Directions
There are several future directions for the study of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone. One direction is to further study its potential use as an antibacterial and antifungal agent in human medicine. Another direction is to investigate its potential use in the treatment of parasitic infections. Additionally, researchers may explore the development of new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound with broad-spectrum antibacterial and antifungal activity. It has been extensively studied for its potential use in veterinary medicine and has shown promise for use in human medicine. Further research is needed to fully understand its mechanism of action and potential applications.
properties
IUPAC Name |
4-chloro-2-methyl-5-nitro-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H,7,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKZPYLOKMRABP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516513 | |
Record name | 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82779-50-8 | |
Record name | 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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